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The high selectivity of GSK864 for IDH1 was demonstrated using a chemoproteomic pull-down assay.

The detailed methodology, as described in the primary literature, is as follows [1] [2] [3]:

Probe Design: A closely related, functionalized analog of GSK864, called GSK321, was synthesized.
This molecule was modified so that it could be covalently immobilized onto NHS-activated Sepharose
beads.
Lysate Preparation: A lysate was prepared from the HT-1080 fibrosarcoma cell line, which
endogenously expresses the IDH1 R132C mutant. The final protein concentration was adjusted to 5
mg/mL.
Pull-Down Experiment: The immobilized GSK321 beads were incubated with the HT-1080 cell
lysate. As critical controls, the experiment was also performed using beads loaded with:

o The inactive analog, GSK990 (negative control).

o Vehicle only (background control).
Protein Elution and Digestion: After extensive washing to remove non-specifically bound proteins,
the proteins captured by the beads were eluted.
Protein Identification and Quantification: The eluted proteins were subjected to:

o In-gel digestion.

o Labelling with Tandem Mass Tag (TMT) reagents.

o Analysis by LCIMSIMS (Liquid Chromatography with Tandem Mass Spectrometry).
Data Analysis: The LC/MS/MS data identified over 300 proteins in the eluates. However, after
comparing the results from the GSK321 bait with the GSK990 and vehicle controls, IDH1 was the
only protein with a binding ICso of less than 200 nM, confirming the exceptional selectivity of this
chemical series for its intended target [1].
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Mechanism of Action and Structural Basis

GSK864 functions as an allesteric inhibitor. Crystallographic studies have revealed its precise mechanism

[3]:

¢ Binding Site: GSK864 (via its analog GSK321) binds to a pocket at the dimer interface of the IDH1
enzyme, which is distinct from the active site where the substrate (a-ketoglutarate) and cofactor
(NADPH) bind. This is known as an "allosteric" site.

¢ Inactive Conformation: Upon binding, the inhibitor locks the IDH1 enzyme in a catalytically
inactive, open conformation. It does this by stabilizing a segment of the enzyme called "Seg-2,"
preventing the conformational change to the closed state that is required for catalysis.

¢ Inhibition Mechanism: By preventing this structural transition, GSK864 effectively halts the
production of the oncometabolite 2-HG. Its binding mode does not involve direct contact with the
residue at position 132 (e.g., R132H), which explains its ability to inhibit multiple different IDH1
mutants at the R132 site [3].

The following diagram illustrates this allosteric inhibition mechanism and the experimental workflow for

chemoproteomic profiling:
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Comparison with Other IDH1 Inhibitors

When placed in the context of the broader landscape of mutant IDH1 inhibitors, GSK864 has distinct

characteristics. The table below compares it with other reported inhibitors:
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Reported
Inhibitor Chemical Class Biochemical ICso Key Characteristics

(mIDH1)
GSK864 Tetrahydropyrazolopyridine ~10-20 nM [1] [4] Potent, selective; moderate

(THPP) wild-type IDH1 inhibition;
research probe.

Ivosidenib Phenylglycine derivative 40-50 nM [4] First-in-class FDA-approved
(AG-120) drug; high selectivity [5].
AGI-5198 Phenylglycine derivative Not fully specified Early research probe;

[4] substrate-competitive [4].
ML309 Phenylglycine derivative Not fully specified Research probe; substrate-

Novartis 530

A notable point of differentiation for GSK864 is its selectivity profile. A 2023 study highlighted that while
GSK864 selectively inhibits the mutant IDH1-catalyzed reaction over the wild-type reaction, this selectivity
is not solely due to a higher binding affinity for the mutant enzyme. Instead, it arises because the mutant
enzyme's mechanism is more susceptible to allosteric inhibition that disrupts Mg?* binding at the active

site [5]. This is a crucial insight for interpreting screening data and understanding the inhibitor's mechanism.

Not fully specified

[4]

40-50 nM [4]

Key Insights for Researchers

competitive [4].

Highly potent; minimal shift

under high substrate conditions

[4].

Based on the available data, here are the key takeaways for research and development professionals:

o Established Research Tool: GSK864, along with its well-characterized negative control GSK990, is
validated as a high-quality chemical probe for dissecting the biological roles of mutant IDH1 in cellular

and animal models [1] [6].
e Consider Wild-Type Effects: At higher concentrations (e.g., 2 uM), GSK864 can inhibit wild-type
IDH1, which has been shown to induce metabolic shifts and apoptosis in some leukemic cell lines.
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Researchers should use appropriate concentrations and controls to distinguish mutant-specific from
wild-type effects [7].

¢ Clinical Context: The GSK864/GSK321 chemical series appears to have been primarily developed
as a research tool. Its relatively lower selectivity over wild-type IDH1 compared to clinical inhibitors
like lvosidenib may have influenced its development path [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. | Structural Genomics Consortium GSK 864 [thesgc.org]

2. Probe GSK864 [chemicalprobes.org]

3. Novel IDH1 Mutant Inhibitors for Treatment of Acute ... [pmc.ncbi.nim.nih.gov]

4. Assessing inhibitors of mutant isocitrate dehydrogenase ... [nature.com]

5. Differentiating Inhibition Selectivity and Binding Affinity of ... [pmc.ncbi.nim.nih.gov]
6. =98 HPLC 1816331-66-4 GSK 864 [sigmaaldrich.com]

7. Profiling the Effect of Targeting Wild Isocitrate ... [mdpi.com]

To cite this document: Smolecule. [Experimental Protocol for Chemoproteomic Profiling]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b529511#gsk864-specificity-

chemoproteomic-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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